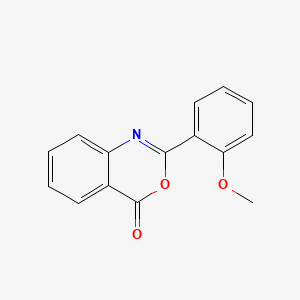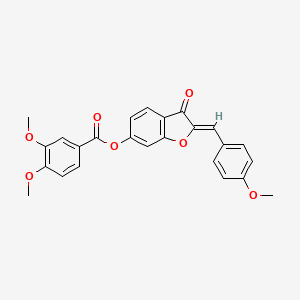![molecular formula C15H21N9O2 B11594187 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-cyclohex-3-en-1-ylmethylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11594187.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-cyclohex-3-en-1-ylmethylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-cyclohex-3-en-1-ylmethylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a triazole ring, and a carbohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-cyclohex-3-en-1-ylmethylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the triazole ring: This step often involves a [3+2] cycloaddition reaction between an azide and an alkyne.
Formation of the carbohydrazide moiety: This can be done by reacting hydrazine with an ester or acid chloride.
Final assembly: The different fragments are then coupled together using appropriate coupling agents and conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-cyclohex-3-en-1-ylmethylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-cyclohex-3-en-1-ylmethylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Use in the development of new materials with unique electronic or optical properties.
Chemical Biology: Application as a probe for studying biological processes at the molecular level.
Wirkmechanismus
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-cyclohex-3-en-1-ylmethylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
1,2,3-Triazole derivatives: These compounds share the triazole ring and may have similar biological activities.
Oxadiazole derivatives: These compounds share the oxadiazole ring and may have similar chemical reactivity.
Carbohydrazide derivatives: These compounds share the carbohydrazide moiety and may have similar applications in medicinal chemistry.
Uniqueness: 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-cyclohex-3-en-1-ylmethylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile scaffold for the development of new compounds with diverse applications.
Eigenschaften
Molekularformel |
C15H21N9O2 |
|---|---|
Molekulargewicht |
359.39 g/mol |
IUPAC-Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-5-[(dimethylamino)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C15H21N9O2/c1-23(2)9-11-12(18-22-24(11)14-13(16)20-26-21-14)15(25)19-17-8-10-6-4-3-5-7-10/h3-4,8,10H,5-7,9H2,1-2H3,(H2,16,20)(H,19,25)/b17-8+ |
InChI-Schlüssel |
JQTKQIXUNBHWJQ-CAOOACKPSA-N |
Isomerische SMILES |
CN(C)CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3CCC=CC3 |
Kanonische SMILES |
CN(C)CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3CCC=CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Benzothiazol-2-ylsulfanylmethyl)-N-(3-chloro-2-methyl-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B11594106.png)
![propan-2-yl 8-methyl-4-oxo-6-(4-propoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11594109.png)
![(2E)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B11594111.png)
![9-bromo-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B11594121.png)
![(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide](/img/structure/B11594129.png)
![(5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11594140.png)
![(2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11594141.png)

![(3Z)-3-[6-oxo-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11594150.png)
![2-Ethoxy-4-(7-oxo-3-phenyl-2-thioxo-2,3,4,5,6,7-hexahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)phenyl acetate](/img/structure/B11594152.png)
![4,4-dimethyl-8-phenyl-13-propylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11594153.png)

![(5Z)-3-cyclohexyl-5-[(4-methoxy-3-methylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11594179.png)
![3-(5-oxo-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl 4-chlorobenzoate](/img/structure/B11594184.png)
